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Summary of RCT Evidence: Mebeverine vs. Placebo

Study / . . Key Result
. . Intervention & Primary .
Analysis Population . (Mebeverine vs.
Duration Outcome
Focus Placebo)
Benninga et Adolescents with Mebeverine 200 mg  Treatment No significant

al. (2025) [1]
[2]

Pediatric FAP
Trial (2014)
[3]

Systematic
Review
(2010) [4]

IBS-D Trial
(2019) [5]

IBS or Functional
Abdominal Pain
(N=268)

Children with
Functional
Abdominal Pain
(N=115)

Adults with IBS (8

trials, N=555)

Adults with IBS-
Diarrhea (N=40)

vs. Placebo, 8
weeks

Mebeverine 135 mg
vs. Placebo, 4
weeks

Various dosages

Mebeverine 200 mg
CR vs. Placebo, 8
weeks

success (=50%
reduction in pain)

Treatment
response (pain
scale)

Clinical global
improvement

Bowel
movements,
cramps, QoL

difference: 23.4%
vs. 22.0%

No significant
difference at 4
weeks (p=0.469,
ITT analysis)

Not significant:
Relative Risk (RR)
1.13 (P=0.706)

No significant
intergroup
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Study / . . Key Result
. . Intervention & Primary )
Analysis Population . (Mebeverine vs.
Duration Outcome
Focus Placebo)
difference at 4 & 8
weeks
MIBS Trial Adults with IBS Mebeverine vs. IBS symptom No significant
(2010) [6] (N=135) Methylcellulose vs. severity benefit of
Placebo, 6 weeks mebeverine over
placebo

Detailed Methodologies of Key Trials

To assess the quality and applicability of the evidence, it is important to understand how these trials were

conducted.

e Benninga et al. (2025) - "The Influence of Labeling” Trial: This was a multicenter, double-blind, 2x2
factorial RCT conducted across 13 hospitals [1]. Adolescents (12-17 years) with IBS or functional
abdominal pain were randomized to one of four groups, receiving either mebeverine or placebo with
one of two label types. This design allowed researchers to test both the pharmacological effect of the
drug and the psychological effect of the label. The primary outcome was a composite measure of
treatment success, defined as at least a 50% reduction in both abdominal pain intensity and
frequency after 8 weeks [1].

e Pediatric FAP Trial (2014): This was a randomized, placebo-controlled, double-blind trial [3].
Children aged 6-18 years received mebeverine or a matching placebo for 4 weeks, with a follow-up
period extending to 12 weeks. The study used both per-protocol and intention-to-treat (ITT)
analyses to evaluate response, which was defined as a marked reduction on a pain scale or "no
pain” [3].

e Systematic Review & Meta-Analysis (2010): This analysis systematically searched multiple databases
(PubMed, Embase, Scopus, etc.) for placebo-controlled trials of mebeverine in IBS from 1965 to 2009
[4]. The included studies were assessed for methodological quality using the Jadad score. The meta-
analysis pooled data using the Mantel-Haenszel and DerSimonian-Laird methods to calculate
relative risks (RR) with 95% confidence intervals (CI) for clinical improvement and abdominal pain
relief [4].

Key Insights and Mechanism of Action
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e Pharmacological Profile: Mebeverine is an antispasmodic that acts directly on the smooth muscle of
the gut. It is described as a musculotropic agent that helps reduce spasms and regulate bowel
function without typical anticholinergic side effects [4].

e The Power of Labeling: A key finding from the most recent trial was that while the drug itself was not
superior to placebo, the label on the medication had a significant impact. Treatment success was
significantly higher in the groups whose medication was labeled as "mebeverine” compared to those
with a neutral "blinded trial” label, regardless of whether they actually received the drug or a placebo
[2] [1]. This highlights the important role of patient expectation and the placebo effect in the
management of functional gastrointestinal disorders. The trial workflow illustrating this design is
below.

Overall Conclusion for Researchers

The collective evidence suggests that the therapeutic benefit of mebeverine in clinical practice may be
driven as much by positive patient expectations and the clinician-patient interaction as by its specific
pharmacological activity. For drug development professionals, this underscores the challenge of proving
efficacy for medications targeting functional disorders and highlights the need for innovative trial designs

that can account for these powerful contextual effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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